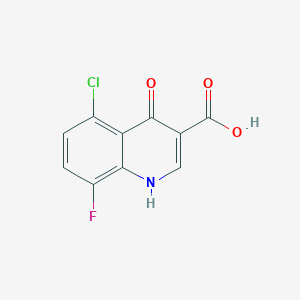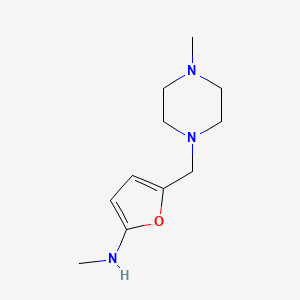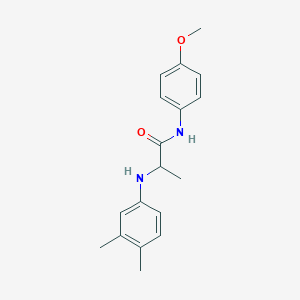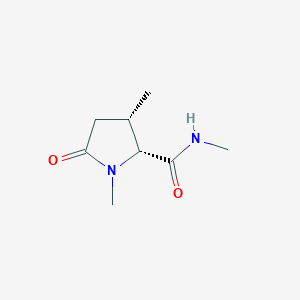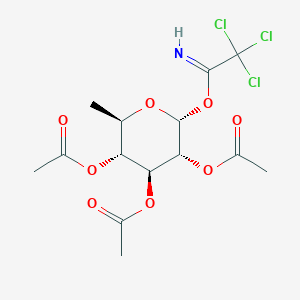
1-(5-Chloro-8-hydroxymethyl-isoquinolin-3-yl)-3-ethyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro-substituted isoquinoline ring and an ethylurea moiety
准备方法
The synthesis of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Hydroxymethylation: The chlorinated isoquinoline undergoes hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group.
Urea Formation: Finally, the hydroxymethylated isoquinoline is reacted with ethyl isocyanate to form the ethylurea moiety, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea can be compared with other similar compounds, such as:
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-methylurea: This compound differs by having a methyl group instead of an ethyl group in the urea moiety, which may affect its reactivity and biological activity.
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-phenylurea: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-propylurea: The longer propyl chain may influence the compound’s pharmacokinetics and distribution in biological systems.
The uniqueness of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
1-[5-chloro-8-(hydroxymethyl)isoquinolin-3-yl]-3-ethylurea |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-15-13(19)17-12-5-9-10(6-16-12)8(7-18)3-4-11(9)14/h3-6,18H,2,7H2,1H3,(H2,15,16,17,19) |
InChI 键 |
UXQXJYCFXXJMNH-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


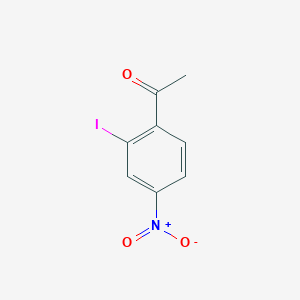
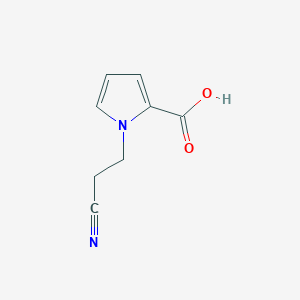
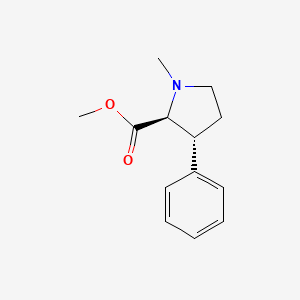
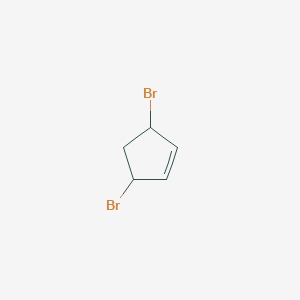
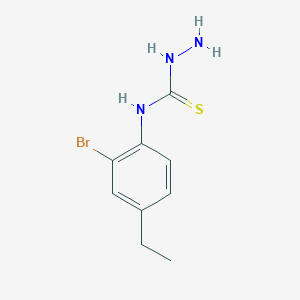
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
